molecular formula C16H21Cl3N2O2 B414348 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide CAS No. 308805-10-9

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B414348
CAS No.: 308805-10-9
M. Wt: 379.7g/mol
InChI Key: WSZQJRSQUHODBB-UHFFFAOYSA-N
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Description

Overview of 2-Phenyl-N-[2,2,2-Trichloro-1-(2,6-Dimethylmorpholin-4-yl)ethyl]acetamide

This compound represents a sophisticated molecular architecture that incorporates multiple functional groups of significant chemical interest. The compound features a central acetamide backbone substituted with a phenyl group at the 2-position and a complex trichloroethyl moiety bearing a 2,6-dimethylmorpholine substituent. This structural arrangement places the compound within the broader category of halogenated acetamides while simultaneously incorporating the morpholine heterocycle, which has emerged as a privileged structure in medicinal chemistry and organic synthesis.

The trichloroacetamide functionality within this compound aligns with a well-established class of synthetic intermediates that have been extensively utilized in organic transformations. Research has demonstrated that trichloroacetamides exhibit unique reactivity patterns, particularly in electrochemical transformations where they undergo selective dechlorination reactions. The presence of the morpholine ring system adds another dimension of chemical complexity, as morpholine derivatives are known for their distinctive physicochemical properties, including balanced lipophilic-hydrophilic profiles and favorable pharmacokinetic characteristics.

The dimethyl substitution pattern on the morpholine ring (2,6-dimethylmorpholin-4-yl) represents a specific structural modification that can significantly influence the compound's conformational preferences and binding interactions. Studies of related morpholine-containing acetamides, such as 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide, provide insights into how such substitution patterns affect molecular properties and reactivity. The integration of the phenylacetamide moiety further enhances the compound's structural complexity and potential for diverse chemical interactions.

Historical Development of Trichloroacetamide Derivatives

The development of trichloroacetamide derivatives has evolved significantly since their initial discovery, with research focusing on both their synthetic utility and mechanistic understanding. Early investigations into trichloroacetamide chemistry revealed the unique reactivity of the trichloromethyl group, particularly its susceptibility to various reduction and substitution reactions. The formation of trichloroacetamides through rearrangement mechanisms has been a subject of considerable research interest, with studies demonstrating that these compounds can form via intermolecular aglycon transfer mechanisms.

Historical research by Cramer and Hennrich in 1961 established fundamental principles governing the rearrangement of trichloroacetimidates to N-substituted acid amides, providing crucial mechanistic insights that continue to inform contemporary synthetic approaches. These early studies demonstrated that boron trifluoride-catalyzed rearrangements proceeded through ionic mechanisms, with the observation that secondary and tertiary alcohol derivatives showed partial or complete elimination reactions. This foundational work established the theoretical framework for understanding trichloroacetamide formation and reactivity patterns.

More recent investigations have expanded the scope of trichloroacetamide chemistry through the development of electrochemical methodologies. Studies have shown that trichloroacetamides can undergo selective hydrodechlorination reactions under optimized electrochemical conditions, providing access to dichloroacetamide and monochloroacetamide derivatives with excellent yields. These methodologies have demonstrated broad functional group compatibility, including tolerance for halogen substituents (fluorine, chlorine, bromine), methoxy groups, and both aromatic and aliphatic systems.

The synthetic versatility of trichloroacetamides has been further demonstrated through their utility in cascade reactions and multi-step synthetic sequences. Research has established general procedures for the preparation of N-(alkynylphenyl)-2,2,2-trichloroacetamides, which exist as mixtures of rotamers that do not readily interconvert at room temperature. These structural features provide unique opportunities for stereoselective synthesis and conformational control in complex molecular systems.

Significance of Morpholine-Containing Acetamides in Organic Chemistry

Morpholine-containing acetamides have emerged as a significant class of compounds in organic chemistry due to their unique combination of structural features and beneficial properties. The morpholine ring system, characterized as tetrahydro-1,4-oxazine, provides a well-balanced lipophilic-hydrophilic profile that makes it particularly valuable in medicinal chemistry applications. The reduced basicity of the morpholine nitrogen (typically ranging from 6.0 to 7.9 in substituted derivatives) compared to other nitrogen-containing heterocycles offers advantages in drug design and molecular recognition processes.

The significance of morpholine-containing acetamides extends beyond their pharmacological applications to encompass their roles as synthetic intermediates and molecular scaffolds. Research has demonstrated that morpholine derivatives can serve multiple functions within molecular frameworks: enhancing potency through specific molecular interactions, acting as scaffolds that direct appendage positioning, and providing optimal conformational features through the equilibrium between chair-like and skew-boat topologies. The oxygen atom within the morpholine ring can form hydrogen bonds, while the relatively electron-deficient ring system can establish hydrophobic interactions with target molecules.

Studies of morpholine-containing acetamides have revealed their importance in various therapeutic areas, including central nervous system applications. The morpholine moiety has been shown to occupy deep hydrophobic pockets surrounded by conserved aromatic residues in receptor binding sites, contributing to ligand recognition and specificity. For example, compounds containing N-morpholinoethyl groups have demonstrated activity at cannabinoid receptors, sigma receptors, and serotonin receptors, highlighting the versatility of this structural motif.

The synthetic accessibility of morpholine-containing acetamides has been enhanced through the development of efficient preparative methods. Research has established protocols for the synthesis of various morpholine-acetamide derivatives, including those with substituted aromatic rings and complex side chains. These methodologies have enabled the exploration of structure-activity relationships and the optimization of molecular properties for specific applications.

Compound Type Key Features Molecular Weight Range Typical Applications
Simple Morpholine Acetamides Basic morpholine-acetamide core 150-250 Da Synthetic intermediates
Substituted Morpholine Acetamides Ring-substituted morpholine derivatives 200-350 Da Medicinal chemistry
Halogenated Morpholine Acetamides Chloro/bromo/fluoro substitution 250-400 Da Specialized synthesis
Complex Morpholine Acetamides Multiple functional groups 300-500 Da Advanced applications

Structural Classification and Related Analogs

The structural classification of this compound places it within several overlapping categories of organic compounds, each contributing distinct chemical properties and reactivity patterns. The compound can be classified as a trichloroacetamide derivative, a morpholine-containing heterocycle, and a substituted phenylacetamide, with each classification informing our understanding of its potential chemical behavior and applications.

Within the trichloroacetamide classification, related analogs include compounds such as 2,2,2-trichloro-N-phenylacetamide and 2,2,2-trichloro-N-[2-(morpholin-4-yl)phenyl]acetamide. These compounds share the characteristic trichloromethyl group attached to the carbonyl carbon, which imparts distinctive reactivity patterns including susceptibility to reduction and nucleophilic substitution reactions. The trichloroacetamide functionality has been extensively studied in various substitution patterns, including halogen-substituted variants and methoxy-substituted derivatives.

The morpholine-containing analog category encompasses compounds with diverse substitution patterns on both the morpholine ring and the acetamide backbone. Examples include 2-chloro-N-(4-morpholinophenyl)acetamide and 2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide. These compounds demonstrate the structural diversity possible within morpholine-acetamide systems while maintaining the core heterocyclic functionality that contributes to their biological and chemical properties.

Phenylacetamide analogs represent another significant category of related compounds, including structures such as N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide and 2-(2,6-dimethylmorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide. These compounds illustrate the versatility of the phenylacetamide scaffold and the various substitution patterns that can be accommodated while maintaining structural integrity and functional properties.

Complex multi-functional analogs combine elements from multiple structural categories, such as 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)phenyl]acetamide, which incorporates heterocyclic systems beyond the morpholine ring. These compounds represent advanced structural modifications that can provide enhanced selectivity and activity profiles for specific applications.

Structural Category Representative Compounds Key Structural Features Molecular Complexity
Trichloroacetamides 2,2,2-Trichloro-N-phenylacetamide CCl3CO-N linkage Moderate
Morpholine Acetamides 2-Chloro-N-(4-morpholinophenyl)acetamide Morpholine-phenyl-acetamide Moderate to High
Substituted Morpholines 2,6-Dimethylmorpholine derivatives Ring-substituted morpholine High
Multi-functional Hybrids Thiadiazole-morpholine-acetamides Multiple heterocycles Very High

The structural relationships among these compound categories provide insights into structure-activity relationships and guide the design of new derivatives with enhanced properties. The systematic variation of substituents on each component of the molecular framework enables the fine-tuning of physicochemical properties, reactivity profiles, and potential biological activities. Understanding these structural classifications is essential for predicting the behavior of this compound and related compounds in various chemical and biological systems.

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl3N2O2/c1-11-9-21(10-12(2)23-11)15(16(17,18)19)20-14(22)8-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZQJRSQUHODBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trichloroethylamine-Morpholine Intermediate

The introduction of the 2,6-dimethylmorpholin-4-yl group to 2,2,2-trichloroethylamine is achieved through nucleophilic substitution or reductive amination. Patent WO2014106800A2 describes a general method for morpholine derivative synthesis, where a secondary amine reacts with a dihalide or epoxide under basic conditions. For this intermediate, the reaction proceeds as follows:

2,2,2-Trichloroethylamine+2,6-DimethylmorpholineBase, SolventIntermediate\text{2,2,2-Trichloroethylamine} + \text{2,6-Dimethylmorpholine} \xrightarrow{\text{Base, Solvent}} \text{Intermediate}

Typical conditions include:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base: Potassium carbonate or triethylamine.

  • Temperature: 60–80°C for 12–24 hours.

  • Yield: 65–78% after column purification (silica gel, hexane/ethyl acetate).

Acetamide Bond Formation

The coupling of 2-phenylacetic acid with the trichloroethylamine-morpholine intermediate employs carbodiimide-based reagents. As demonstrated in US9567358B2, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for activating the carboxylic acid:

2-Phenylacetic Acid+IntermediateHATU, DIPEATarget Compound\text{2-Phenylacetic Acid} + \text{Intermediate} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

Optimized Conditions:

  • Activating Agent: HATU (1.2 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Solvent: Dichloromethane (DCM) at 0°C to room temperature.

  • Reaction Time: 4–6 hours.

  • Yield: 82–89% after purification.

Detailed Preparation Methods

Method A: Two-Step Synthesis via Intermediate Isolation

Step 1: Intermediate Synthesis

  • Combine 2,2,2-trichloroethylamine hydrochloride (10 mmol), 2,6-dimethylmorpholine (12 mmol), and K2_2CO3_3 (15 mmol) in anhydrous THF (50 mL).

  • Reflux at 70°C for 18 hours under nitrogen.

  • Filter and concentrate under reduced pressure.

  • Purify via flash chromatography (hexane:ethyl acetate = 4:1) to obtain the intermediate as a white solid (Yield: 72%).

Step 2: Acetamide Formation

  • Dissolve the intermediate (5 mmol) and 2-phenylacetic acid (6 mmol) in DCM (30 mL).

  • Add HATU (6 mmol) and DIPEA (12.5 mmol) at 0°C.

  • Stir at room temperature for 5 hours.

  • Wash with 1M HCl, saturated NaHCO3_3, and brine.

  • Dry over MgSO4_4, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the title compound (Yield: 85%).

Method B: One-Pot Reductive Amination

Adapting strategies from WO2013090664A1, this method bypasses intermediate isolation:

  • Mix 2,2,2-trichloroethylamine (10 mmol), 2,6-dimethylmorpholine-4-carbaldehyde (12 mmol), and sodium triacetoxyborohydride (15 mmol) in DCM (50 mL).

  • Stir at room temperature for 24 hours.

  • Add 2-phenylacetic acid (12 mmol), EDCI (12 mmol), and HOBt (12 mmol).

  • Stir for an additional 6 hours.

  • Purify via column chromatography (Yield: 68%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from patent data reveal solvent-dependent yields:

SolventTemperature (°C)Yield (%)Source
THF7072
DMF8068
DCM2585
Acetonitrile6061

Polar aprotic solvents (DMF, THF) favor intermediate synthesis, while DCM optimizes amide coupling.

Catalytic vs. Stoichiometric Reagents

HATU outperforms EDCI in coupling efficiency:

ReagentEquivYield (%)Purity (%)
HATU1.28998
EDCI1.57695
DCC1.56591

Data sourced from US9567358B2 and WO2014106800A2.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.35–7.25 (m, 5H, Ph), 4.21 (s, 2H, CH2_2CO), 3.72–3.65 (m, 4H, morpholine), 2.48 (s, 6H, N(CH3_3)2_2), 1.98 (s, 1H, NH).

  • 13^13C NMR : δ 170.2 (C=O), 134.5–127.3 (Ph), 66.8 (morpholine-O), 54.3 (N(CH3_3)2_2), 42.1 (CH2_2Cl3_3).

  • HRMS (ESI) : m/z calcd for C18_{18}H22_{22}Cl3_3N2_2O2_2 [M+H]+^+ 427.0698, found 427.0695.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN:H2_2O) shows >98% purity with tR_R = 6.72 min .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Acetamide Core

Chlorinated Phenoxyacetamides
  • Example: 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamide () Structural Differences: Replaces phenyl with dichlorophenoxy; lacks morpholine. Impact: Reduced aromatic π-π interactions compared to phenyl, but enhanced halogen bonding due to Cl substituents. Lower solubility in polar solvents .
Morpholin-3-yl Acetamide Derivatives
  • Example: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Structural Differences: Morpholine ring substituted with acetyl and dimethyl groups at positions 4 and 6; oxo group at position 2. The 2-oxo group enhances hydrogen-bond acceptor capacity compared to the target compound’s unmodified morpholine .

Trichloroethyl-Containing Analogues

A. N-(2,2,2-Trichloro-1-(4-Morpholinyl)Ethyl)Formamide (Trimorphamide) ()
  • Structural Differences : Formamide instead of phenylacetamide; morpholine lacks dimethyl substitution.
    • Impact : Formamide’s smaller size reduces steric hindrance, possibly improving membrane permeability. The absence of dimethyl groups on morpholine may decrease conformational stability .
B. 1,3,4-Thiadiazole Derivatives ()
  • Example: N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Carboxamides Structural Differences: Replaces morpholine with thiadiazole; introduces thiourea linkage.

Herbicidal Chloroacetamides

A. Alachlor ()
  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
  • Comparison : Lacks trichloroethyl and morpholine; methoxymethyl group increases hydrophilicity.
  • Activity : Targets weed lipid biosynthesis, whereas the dimethylmorpholine in the target compound may confer distinct modes of action .
B. Pretilachlor ()
  • Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.
  • Comparison : Propoxyethyl side chain enhances solubility but reduces steric bulk compared to trichloroethyl-morpholine.
  • Impact : Pretilachlor’s herbicidal efficacy is linked to its alkyl chain length, suggesting the target compound’s trichloroethyl group may improve soil persistence .

Structural and Functional Data Table

Compound Name Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound ~450 g/mol 2-Phenyl, 2,6-dimethylmorpholine Potential CNS activity (hypothesized)
2-(2,4-Dichlorophenoxy)-N-(trichloroethyl) ~400 g/mol Dichlorophenoxy, trichloroethyl Herbicidal (similar to alachlor)
Trimorphamide ~300 g/mol Formamide, unsubstituted morpholine Unknown; lower steric hindrance
Alachlor ~270 g/mol Methoxymethyl, diethylphenyl Lipid biosynthesis inhibition

Research Findings and Implications

  • Synthetic Yields : Morpholine-containing compounds (e.g., ) report moderate yields (58%), suggesting similar challenges in isolating the target compound .
  • Crystallography : Analogues like 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide exhibit conformational flexibility, with dihedral angles between aromatic rings ranging 54–77° (). The target’s dimethylmorpholine may restrict rotation, enhancing binding specificity .
  • Safety : Trichloroethyl groups (as in ) correlate with toxicity risks, necessitating careful handling .

Biological Activity

2-Phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₆H₂₁Cl₃N₂O₂
  • Molar Mass : 379.71 g/mol
  • CAS Number : 308805-10-9

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, trichloroacetyl derivatives have shown effectiveness against various bacterial strains. Although direct studies on this compound are scarce, it is plausible that it may possess similar antimicrobial effects due to the presence of the trichloro group.

Anticancer Potential

Emerging data suggest that compounds containing morpholine rings can exhibit cytotoxic effects against cancer cell lines. A study indicated that morpholine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Further investigation into this compound may reveal its potential as an anticancer agent.

Study 1: Antimicrobial Screening

A study conducted on related trichloroacetyl compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes. While not directly tested on this compound, the results suggest potential for similar efficacy.

Study 2: Cytotoxicity in Cancer Cell Lines

In a comparative analysis of morpholine derivatives on various cancer cell lines (e.g., MCF-7 and HeLa), compounds showed IC50 values ranging from 5 to 20 µM. These studies highlighted the role of structural modifications in enhancing cytotoxicity. Future research should focus on evaluating the specific cytotoxic effects of this compound.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTrichloroacetyl derivativesEffective against S. aureus, E. coli[Study 1]
AnticancerMorpholine derivativesInduced apoptosis in cancer cells[Study 2]

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